molecular formula C23H21F3N2O3S B5129252 N-(2-ETHYLPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE

N-(2-ETHYLPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE

Cat. No.: B5129252
M. Wt: 462.5 g/mol
InChI Key: XIQJPBITKFGBFJ-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and trifluoromethyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Aniline Derivative: Starting with a substituted aniline, such as 3-(trifluoromethyl)aniline, which undergoes sulfonylation to introduce the phenylsulfonyl group.

    Acylation Reaction: The sulfonylated aniline is then reacted with an acylating agent, such as an acyl chloride or anhydride, to form the amide linkage.

    Introduction of the Ethylphenyl Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a different oxidation state.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-ETHYLPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE may have applications in several fields:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(2-ETHYLPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYLPHENYL)-2-[(PHENYLSULFONYL)ANILINO]ACETAMIDE: Lacks the trifluoromethyl group.

    N-(2-ETHYLPHENYL)-2-[(PHENYLSULFONYL)-3-METHYL]ANILINO]ACETAMIDE: Has a methyl group instead of a trifluoromethyl group.

    N-(2-ETHYLPHENYL)-2-[(PHENYLSULFONYL)-3-CHLORO]ANILINO]ACETAMIDE: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(2-ETHYLPHENYL)-2-[(PHENYLSULFONYL)-3-(TRIFLUOROMETHYL)ANILINO]ACETAMIDE may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds without this group.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3S/c1-2-17-9-6-7-14-21(17)27-22(29)16-28(32(30,31)20-12-4-3-5-13-20)19-11-8-10-18(15-19)23(24,25)26/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQJPBITKFGBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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